2-(2-Pyridyl)benzoxazole

Descripción

BenchChem offers high-quality 2-(2-Pyridyl)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridyl)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

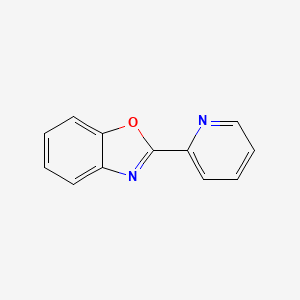

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELSCYIRWKBEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186611 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32959-62-9 | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Pyridyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(2-Pyridyl)benzoxazole. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its unique photophysical properties and its potential as a scaffold for developing novel therapeutic agents.

Introduction

2-(2-Pyridyl)benzoxazole is an aromatic organic compound featuring a pyridine ring attached to a benzoxazole core. The benzoxazole moiety is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a pyridine ring can enhance these activities and introduce new pharmacological profiles, making 2-(2-Pyridyl)benzoxazole a compound of interest for further investigation and development. Its applications are diverse, ranging from a fluorescent probe in biological imaging to a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer agents.[1]

Synthesis of 2-(2-Pyridyl)benzoxazole

A common and effective method for the synthesis of 2-(2-Pyridyl)benzoxazole involves the condensation of 2-aminophenol with picolinic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), which also serves as the reaction solvent.

Synthesis Workflow

The synthesis proceeds through the formation of an amide intermediate followed by an intramolecular cyclodehydration to yield the final benzoxazole ring.

Caption: General workflow for the synthesis of 2-(2-Pyridyl)benzoxazole.

Experimental Protocol: Synthesis via Polyphosphoric Acid

This protocol details the synthesis of 2-(2-Pyridyl)benzoxazole from 2-aminophenol and picolinic acid using polyphosphoric acid.

Materials:

-

2-Aminophenol

-

Picolinic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1 equivalent) and picolinic acid (1 equivalent).

-

Carefully add polyphosphoric acid (PPA) to the flask in a fume hood, ensuring the reactants are fully submerged. The amount of PPA should be sufficient to allow for efficient stirring.

-

Heat the reaction mixture with stirring to 130-140°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the viscous reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 2-(2-Pyridyl)benzoxazole as a crystalline solid.

-

Alternatively, the product can be extracted from the neutralized aqueous solution with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be recrystallized.

Characterization of 2-(2-Pyridyl)benzoxazole

The synthesized 2-(2-Pyridyl)benzoxazole should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physical and spectral data.

| Property | Value |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.21 g/mol |

| Appearance | White to yellow to orange powder to crystal[2] |

| Melting Point | 103 - 109 °C[2] |

| Boiling Point | 150 °C / 0.4 mmHg[2] |

| UV-Vis (λmax) | 302 nm (in EtOH)[3] |

Spectroscopic Data

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃): The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the benzoxazole ring will likely appear as a complex multiplet, while the four protons on the pyridine ring will show distinct doublet, triplet, and doublet of doublets patterns.

Expected ¹³C NMR (in CDCl₃): The spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The carbon of the C=N bond in the oxazole ring is expected to have a chemical shift in the range of δ 160-165 ppm.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | C=N stretching (oxazole) |

| ~1590, 1450 | C=C stretching (aromatic) |

| ~1240 | C-O-C stretching (oxazole) |

3.1.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic molecules.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺ is expected at m/z = 196. The fragmentation is likely to involve the cleavage of the benzoxazole and pyridine rings. Common fragmentation pathways for benzoxazoles include the loss of CO and HCN. The pyridine ring may undergo fragmentation to lose a neutral molecule of acetylene.

Caption: Postulated major fragmentation pathways of 2-(2-Pyridyl)benzoxazole in EI-MS.

Biological Activity and Signaling Pathways

Benzoxazole derivatives have been reported as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). These receptor tyrosine kinases play crucial roles in tumor angiogenesis, proliferation, and metastasis. The inhibition of these pathways is a key strategy in cancer therapy.

VEGFR-2 and c-Met Signaling Pathway

The following diagram illustrates the simplified signaling cascades initiated by VEGFR-2 and c-Met and the potential point of inhibition by small molecules like 2-(2-Pyridyl)benzoxazole derivatives.

Caption: Simplified VEGFR-2 and c-Met signaling pathways and potential inhibition points.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory potential of 2-(2-Pyridyl)benzoxazole or its derivatives against VEGFR-2 or c-Met, an in vitro kinase assay can be performed. This protocol provides a general outline for such an assay.

Materials:

-

Recombinant human VEGFR-2 or c-Met kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

2-(2-Pyridyl)benzoxazole (or derivative) stock solution in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound (2-(2-Pyridyl)benzoxazole derivative) in the kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor).

-

In a 96-well or 384-well plate, add the diluted test compound, vehicle control, or positive control to the appropriate wells.

-

Add the recombinant kinase (VEGFR-2 or c-Met) to each well.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(2-Pyridyl)benzoxazole. The synthetic protocol described is robust and widely applicable. The characterization data, while partially predictive due to the limited availability of fully assigned spectra in the literature, provides a solid foundation for the identification of this compound. Furthermore, the potential of 2-(2-Pyridyl)benzoxazole derivatives as inhibitors of key signaling pathways in cancer, such as VEGFR-2 and c-Met, highlights the importance of this scaffold in drug discovery and development. The provided experimental protocols serve as a practical guide for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Pyridyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique photophysical properties, including strong fluorescence, make it a valuable tool for biological imaging and a promising component in the development of organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Pyridyl)benzoxazole, detailed experimental protocols for its synthesis and characterization, and a workflow for its laboratory preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Pyridyl)benzoxazole is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂O | [3][4] |

| Molecular Weight | 196.21 g/mol | [1][4] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| Melting Point | 103-109 °C | [1] |

| Boiling Point | 150 °C at 0.4 mmHg | [1] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 1.74 ± 0.19 | [5][6] |

Solubility

2-(2-Pyridyl)benzoxazole is slightly soluble in toluene.[5] While specific quantitative data is limited, its structural analogs, 2-(3-pyridyl)-1,3-benzoxazole and 2-(4-pyridyl)-1,3-benzoxazole, exhibit appreciable solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetone.[7][8] Conversely, these analogs show poor solubility in water and non-polar solvents like hexane and chloroform.[8]

Spectral Properties

| Property | Wavelength/Shift | Conditions | Reference(s) |

| UV-Vis Absorption (λmax) | 302 nm | Ethanol (aq.) | [5][6] |

| Fluorescence | Strong fluorescence observed | - | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-(2-Pyridyl)benzoxazole are outlined below.

Synthesis of 2-(2-Pyridyl)benzoxazole

A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of an appropriate ortho-aminophenol with a carboxylic acid or its derivative.[9][10] A specific procedure is as follows:

General Procedure:

-

A mixture of an N-(2-iodoaryl)benzamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry dimethyl sulfoxide (DMSO) (5 mL) is stirred for 15-24 hours at 140 °C.[11]

-

The reaction mixture is then filtered and quenched with water (10 mL).[11]

-

The resulting solution is extracted with ethyl acetate (3 x 10 mL).[11]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[11]

-

The solvent is evaporated under reduced pressure to yield the crude product.[11]

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[11]

Characterization Protocols

-

¹H NMR Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12][13]

-

Data are typically represented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.[14]

-

-

Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory on an FT-IR spectrometer.[3]

-

Alternatively, prepare a KBr pellet containing the sample.

-

Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic peaks corresponding to the functional groups present in the molecule.

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol).[15]

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.[16]

-

Determine the wavelength of maximum absorption (λmax).[16]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(2-Pyridyl)benzoxazole.

Caption: A flowchart of the synthesis and purification process.

Characterization Workflow

This diagram outlines the logical flow for the structural and photophysical characterization of the synthesized 2-(2-Pyridyl)benzoxazole.

Caption: A workflow for the characterization of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzoxazole, 2-(2-pyridinyl)- | C12H8N2O | CID 135005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 32959-62-9 | 2-(2-Pyridyl)benzoxazole - Moldb [moldb.com]

- 5. 2-(2-Pyridyl)benzoxazole | 32959-62-9 [amp.chemicalbook.com]

- 6. 2-(2-Pyridyl)benzoxazole CAS#: 32959-62-9 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. 2-(2-Pyridyl)benzoxazole synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

An In-depth Technical Guide to 2-(2-Pyridyl)benzoxazole: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of 2-(2-Pyridyl)benzoxazole. It details experimental protocols for its synthesis and characterization, and explores its applications as a fluorescent probe and in coordination chemistry.

Molecular Structure and Formula

2-(2-Pyridyl)benzoxazole is a heterocyclic organic compound featuring a pyridine ring attached to a benzoxazole moiety at the 2-position.

Molecular Formula: C₁₂H₈N₂O[1][2]

Molecular Weight: 196.21 g/mol [1]

CAS Number: 32959-62-9[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Pyridyl)benzoxazole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O | [1][2] |

| Molecular Weight | 196.21 g/mol | [1] |

| CAS Number | 32959-62-9 | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 101-105 °C | |

| Boiling Point | 150 °C at 0.4 mmHg | |

| Solubility | Soluble in common organic solvents like DMSO, ethanol, and chloroform. |

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of 2-(2-Pyridyl)benzoxazole involves the condensation of 2-aminophenol with 2-pyridinecarboxylic acid (picolinic acid).

dot

Caption: Synthesis workflow for 2-(2-Pyridyl)benzoxazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq) and 2-pyridinecarboxylic acid (1.0 eq).

-

Reaction Medium: Add polyphosphoric acid (PPA) as a solvent and dehydrating agent.

-

Heating: Heat the reaction mixture at 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until a precipitate is formed.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4][5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically shows signals in the aromatic region corresponding to the protons of the benzoxazole and pyridine rings.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum displays characteristic signals for the aromatic carbons of the fused ring system.

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| Pyridine-H6 | ~8.7 | d | |

| Pyridine-H3 | ~8.4 | d | |

| Pyridine-H4 | ~7.9 | t | |

| Benzoxazole-H4/H7 | ~7.8 | m | |

| Benzoxazole-H5/H6 | ~7.4 | m | |

| Pyridine-H5 | ~7.3 | t |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| C=N (Oxazole) | ~162 | |

| C (ipso-Pyridine) | ~150 | |

| C (ipso-Benzoxazole) | ~150 | |

| C (ipso-Benzoxazole) | ~142 | |

| Aromatic CHs | 110-140 |

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | C=N stretching (oxazole ring) |

| ~1590, 1450 | C=C stretching (aromatic rings) |

| ~1240 | C-O-C stretching (oxazole ring) |

| ~750 | C-H out-of-plane bending (aromatic rings) |

Photophysical Properties

2-(2-Pyridyl)benzoxazole exhibits interesting photophysical properties, making it a useful fluorophore. Its absorption and emission characteristics are solvent-dependent.

| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| Cyclohexane | ~310 | ~350 | ~0.8 | ~1.5 |

| Toluene | ~315 | ~360 | ~0.7 | ~1.7 |

| Dichloromethane | ~320 | ~370 | ~0.5 | ~2.0 |

| Acetonitrile | ~318 | ~365 | ~0.4 | ~2.2 |

| Ethanol | ~320 | ~375 | ~0.3 | ~2.5 |

Applications

Fluorescent Chemosensor for Metal Ions

2-(2-Pyridyl)benzoxazole acts as a selective fluorescent chemosensor for certain metal ions, particularly zinc (Zn²⁺). The nitrogen atoms in the pyridine and benzoxazole rings can coordinate with metal ions, leading to a change in the molecule's fluorescence properties. This "turn-on" fluorescence response upon metal ion binding forms the basis of its sensing application.

dot

Caption: Signaling pathway for zinc ion sensing.

Experimental Protocol for Fluorometric Titration:

-

Stock Solutions: Prepare a stock solution of 2-(2-Pyridyl)benzoxazole in a suitable solvent (e.g., acetonitrile or ethanol). Prepare a stock solution of the metal salt (e.g., ZnCl₂) in the same solvent or water.

-

Titration Setup: In a series of cuvettes, place a fixed concentration of the 2-(2-Pyridyl)benzoxazole solution.

-

Addition of Metal Ion: Add increasing equivalents of the metal ion stock solution to each cuvette.

-

Spectroscopic Measurements: After each addition, record the fluorescence emission spectrum of the solution.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and binding constant.

dot

Caption: Experimental workflow for metal ion sensing.

Ligand in Coordination Chemistry

The bidentate N,N-coordination site of 2-(2-Pyridyl)benzoxazole makes it a valuable ligand in coordination chemistry. It can form stable complexes with a variety of transition metals, leading to the development of novel catalysts, materials with interesting photophysical and electronic properties, and potential therapeutic agents. The synthesis of these metal complexes typically involves reacting the ligand with a metal salt in a suitable solvent.[7][8][9]

Conclusion

2-(2-Pyridyl)benzoxazole is a versatile heterocyclic compound with a well-defined molecular structure and a range of interesting physicochemical properties. Its straightforward synthesis and characteristic spectroscopic features make it an accessible molecule for research. The strong fluorescence and its sensitivity to the presence of metal ions have led to its application as a chemosensor. Furthermore, its ability to act as a ligand for transition metals opens up possibilities for the development of new functional materials and catalysts. This guide provides a foundational understanding for researchers and professionals working with or interested in the potential of 2-(2-Pyridyl)benzoxazole.

References

- 1. 2-(2-Pyridyl)benzoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. Benzoxazole, 2-(2-pyridinyl)- | C12H8N2O | CID 135005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Benzoxazole, 2-phenyl- | C13H9NO | CID 70030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A sensitive zinc probe operating via enhancement of excited-state intramolecular charge transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Responsive mechanism of 2-(2'-hydroxyphenyl)benzoxazole-based two-photon fluorescent probes for zinc and hydroxide ions [cpb.iphy.ac.cn]

Spectroscopic Profile of 2-(2-Pyridyl)benzoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(2-Pyridyl)benzoxazole. This molecule is of significant interest in medicinal chemistry and materials science due to its structural motifs that are common in biologically active compounds and functional materials. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new applications. This document presents available spectroscopic data (NMR, IR, UV-Vis), detailed experimental protocols for data acquisition, and logical workflows for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-(2-Pyridyl)benzoxazole. For clarity and comparative purposes, data is presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is expected to show eight distinct signals in the aromatic region. The protons of the pyridine ring will likely appear at slightly different chemical shifts compared to those of the benzoxazole ring system due to the different electronic environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridyl-H6 | 8.7 - 8.9 | d | ~4.5 |

| Pyridyl-H3 | 8.3 - 8.5 | d | ~8.0 |

| Pyridyl-H4 | 7.9 - 8.1 | t | ~7.8 |

| Pyridyl-H5 | 7.4 - 7.6 | t | ~6.5 |

| Benzoxazole-H4 | 7.8 - 8.0 | d | ~8.0 |

| Benzoxazole-H7 | 7.6 - 7.8 | d | ~8.0 |

| Benzoxazole-H5 | 7.3 - 7.5 | t | ~7.5 |

| Benzoxazole-H6 | 7.3 - 7.5 | t | ~7.5 |

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

1.1.2. ¹³C NMR Spectroscopy Data (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show 12 distinct signals for the 12 carbon atoms in the aromatic systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Benzoxazole) | 162 - 165 |

| C2' (Pyridyl) | 148 - 150 |

| C4' (Pyridyl) | 137 - 139 |

| C6' (Pyridyl) | 150 - 152 |

| C3a (Benzoxazole) | 141 - 143 |

| C7a (Benzoxazole) | 150 - 152 |

| C4 (Benzoxazole) | 110 - 112 |

| C5 (Benzoxazole) | 124 - 126 |

| C6 (Benzoxazole) | 124 - 126 |

| C7 (Benzoxazole) | 119 - 121 |

| C3' (Pyridyl) | 125 - 127 |

| C5' (Pyridyl) | 122 - 124 |

Note: Predicted data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-Pyridyl)benzoxazole provides valuable information about the functional groups present in the molecule. The data presented below was obtained from an Attenuated Total Reflectance (ATR) measurement of a neat sample.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1630 | Strong | C=N stretch (benzoxazole) |

| ~1590 | Medium | C=C stretch (aromatic rings) |

| ~1450 | Medium | C-H in-plane bend (aromatic) |

| ~1240 | Strong | C-O-C asymmetric stretch (benzoxazole) |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Data sourced from PubChem.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-(2-Pyridyl)benzoxazole reveals the electronic transitions within the molecule. The absorption maximum is indicative of the conjugated π-system.

| Solvent | λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |

| Ethanol | 302 | Not Reported |

Data sourced from Tokyo Chemical Industry Co., Ltd.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-(2-Pyridyl)benzoxazole.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity 2-(2-Pyridyl)benzoxazole.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary. A relaxation delay of 2-5 seconds is recommended.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of proton and carbon signals.

IR Spectroscopy

2.2.1. Sample Preparation (ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-(2-Pyridyl)benzoxazole sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

UV-Vis Spectroscopy

2.3.1. Sample Preparation

-

Prepare a stock solution of 2-(2-Pyridyl)benzoxazole of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU). A typical concentration for UV-Vis analysis is around 1 x 10⁻⁵ M.

-

Use a matched pair of quartz cuvettes for the sample and the blank (pure solvent).

2.3.2. Data Acquisition

-

Record a baseline spectrum with the blank cuvette filled with the pure solvent.

-

Fill the sample cuvette with the solution of 2-(2-Pyridyl)benzoxazole and place it in the spectrophotometer.

-

Scan a suitable wavelength range (e.g., 200-500 nm) to observe all relevant electronic transitions.

-

Identify the wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-(2-Pyridyl)benzoxazole.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 2-(2-Pyridyl)benzoxazole.

References

Unveiling the Solid-State Architecture of 2-(2-Pyridyl)benzoxazole: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-(2-Pyridyl)benzoxazole, a molecule of significant interest to researchers, scientists, and drug development professionals. While the definitive crystal structure has been determined and is accessible in the Cambridge Structural Database (CSD), this document collates the publicly available information regarding its synthesis and structural characterization.

Summary of Structural Determination

The crystal structure of 2-(2-Pyridyl)benzoxazole has been experimentally determined using single-crystal X-ray diffraction. The corresponding crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 292607 .[1] This deposition confirms the precise atomic arrangement of the molecule in the solid state, providing valuable insights into its conformational properties and intermolecular interactions.

Synthesis and Crystallization

The synthesis of 2-(2-Pyridyl)benzoxazole can be achieved through various established synthetic routes for benzoxazole derivatives. A general and common method involves the condensation reaction of 2-aminophenol with a suitable pyridine-2-carboxylic acid derivative.

General Synthetic Protocol

A prevalent method for the synthesis of similar benzoxazole compounds involves the reaction of an N-(2-iodoaryl)benzamide with a suitable reagent in dimethyl sulfoxide (DMSO). The general procedure is as follows:

-

A mixture of an appropriate N-(2-iodoaryl)benzamide or acetamide (1 mmol) and a catalyst in dry DMSO (5 mL) is stirred at an elevated temperature (e.g., 140 °C) for a period of 15-24 hours.

-

Upon completion, the reaction mixture is filtered and then quenched with water (10 mL).

-

The product is extracted with an organic solvent, such as ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate mixture, to afford the pure 2-(2-Pyridyl)benzoxazole.[2]

The growth of single crystals suitable for X-ray diffraction analysis is a critical subsequent step that is highly dependent on the physicochemical properties of the compound. This process typically involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is crucial and is often determined empirically. For compounds like 2-(2-Pyridyl)benzoxazole, which are typically crystalline powders, suitable solvents might include ethanol, ethyl acetate, or toluene.[2]

Experimental Workflow

The logical flow from the synthesis of 2-(2-Pyridyl)benzoxazole to its structural elucidation is a multi-step process. This workflow ensures the purity and identity of the compound before proceeding to the intricate process of single-crystal X-ray diffraction.

This diagram illustrates the progression from the initial chemical synthesis and purification to the confirmation of the molecular structure through spectroscopic methods. Subsequently, the critical step of growing high-quality single crystals is followed by data collection using X-ray diffraction. The final stages involve solving and refining the crystal structure and depositing the data in a public repository like the CCDC.

References

In-depth Technical Guide to the Electronic and Photophysical Properties of 2-(2-Pyridyl)benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridyl)benzoxazole (PBO) is a heterocyclic organic compound that has garnered significant interest within the scientific community due to its unique electronic and photophysical properties. Its rigid, planar structure and the presence of both electron-donating and electron-accepting moieties contribute to its characteristic fluorescence and versatile applications. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and photophysical behavior of PBO, supported by experimental data and computational insights. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, medicinal chemistry, and drug development, where PBO and its derivatives show promise as fluorescent probes, components in organic light-emitting diodes (OLEDs), and scaffolds for novel therapeutic agents.

Introduction

2-(2-Pyridyl)benzoxazole (PBO) is an aromatic compound featuring a benzoxazole ring system linked to a pyridine ring at the 2-position. The inherent photophysical properties of PBO, such as its strong fluorescence, make it a valuable building block in various scientific and technological applications.[1] These applications include its use as a fluorescent probe in biological imaging, a key intermediate in the synthesis of pharmaceutical compounds, particularly anti-cancer agents, and as a material in the fabrication of organic light-emitting diodes (OLEDs).[1] Understanding the fundamental electronic and photophysical characteristics of PBO is crucial for the rational design and development of new functional materials and therapeutic agents based on its scaffold.

Synthesis and Characterization

The synthesis of 2-(2-Pyridyl)benzoxazole can be achieved through several synthetic routes. A common and effective method involves the condensation of 2-aminophenol with picolinic acid or its derivatives.

General Synthesis Protocol

A widely utilized method for the synthesis of 2-substituted benzoxazoles involves the reaction of an appropriate ortho-aminophenol with a carboxylic acid or its derivative. For the synthesis of PBO, 2-aminophenol is reacted with picolinic acid.

Reaction: 2-Aminophenol + Picolinic Acid → 2-(2-Pyridyl)benzoxazole + 2 H₂O

A general procedure for the synthesis of 2-(2-Pyridyl)benzoxazole is as follows: A mixture of N-(2-iodoaryl)benzamides/acetamide/propanamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry DMSO (5 mL) is stirred for 15-24 hours at 140°C.[2] The reaction mixture is then filtered and quenched with water (10 mL).[2] The resulting solution is extracted with ethyl acetate (3 x 10 mL).[2] The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[2] The solvent is subsequently removed under reduced pressure to yield the crude product, which is then purified by column chromatography over silica gel using a hexane/EtOAc eluent.[2]

Electronic and Photophysical Properties

The electronic and photophysical properties of 2-(2-Pyridyl)benzoxazole are governed by its molecular structure, which facilitates π-π* electronic transitions upon absorption of ultraviolet light, leading to its characteristic fluorescence.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Pyridyl)benzoxazole is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂O | [2] |

| Molecular Weight | 196.2 g/mol | [2] |

| CAS Number | 32959-62-9 | [2] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 103 - 109 °C | [3] |

| Boiling Point | 150 °C / 0.4 mmHg | [3] |

Spectroscopic Properties

The photophysical behavior of 2-(2-Pyridyl)benzoxazole has been investigated using UV-Vis absorption and fluorescence spectroscopy. The absorption and emission characteristics are influenced by the solvent environment.

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |

| Aqueous Ethanol | 302 | Not Reported | Not Reported | Not Reported |

Further research is required to populate the emission maxima, quantum yields, and fluorescence lifetimes in a variety of solvents.

Experimental Protocols

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length. The sample is dissolved in a spectroscopic grade solvent to a concentration that yields an absorbance of approximately 1 at the wavelength of maximum absorption (λ_max). A baseline correction is performed using the pure solvent.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the sample is excited at its absorption maximum, and the emission is scanned over a longer wavelength range. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band, and the excitation wavelength is scanned. Quantum yields are typically determined relative to a well-characterized standard. Fluorescence lifetimes can be measured using time-correlated single photon counting (TCSPC).

Signaling Pathways and Experimental Workflows

The photophysical processes of 2-(2-Pyridyl)benzoxazole can be visualized through a Jablonski diagram, which illustrates the electronic transitions that occur upon absorption of light and subsequent relaxation pathways.

Caption: Jablonski diagram of 2-(2-Pyridyl)benzoxazole photophysical processes.

The experimental workflow for characterizing the photophysical properties of 2-(2-Pyridyl)benzoxazole typically involves synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Novel 2-(2-Pyridyl)benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel 2-(2-pyridyl)benzoxazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties through the inhibition of key signaling pathways. This document details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and chemical processes to facilitate understanding and further research in this promising area of drug discovery.

Introduction

Benzoxazoles are bicyclic heterocyclic compounds that have emerged as a privileged scaffold in medicinal chemistry. The fusion of a benzene ring with an oxazole ring confers a rigid and planar structure that can effectively interact with various biological targets. Among the myriad of substituted benzoxazoles, 2-(2-pyridyl)benzoxazole derivatives have shown significant potential, particularly as kinase inhibitors. Their ability to chelate metal ions and participate in hydrogen bonding interactions makes them attractive candidates for targeting the ATP-binding sites of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The development of novel synthetic routes to access diverse 2-(2-pyridyl)benzoxazole derivatives is therefore a critical step in the exploration of their therapeutic potential.

Synthetic Methodologies

The synthesis of 2-(2-pyridyl)benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a pyridine-2-carboxylic acid derivative or a related precursor, followed by cyclization. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

One-Pot Condensation of 2-Aminophenols and Pyridine-2-carboxylic Acids

A prevalent and efficient method for the synthesis of 2-(2-pyridyl)benzoxazoles is the direct condensation of 2-aminophenols with pyridine-2-carboxylic acid (2-picolinic acid) in the presence of a dehydrating agent or catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, serving as both a catalyst and a solvent at elevated temperatures.

General Reaction Scheme:

Condensation of 2-Aminophenols with 2-Pyridinecarboxaldehyde

An alternative route involves the reaction of 2-aminophenols with 2-pyridinecarboxaldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. Various oxidizing agents and catalysts can be employed to facilitate this cyclization.

General Reaction Scheme:

Synthesis from N-(2-iodoaryl)picolinamides

A metal-catalyzed intramolecular cyclization approach offers another pathway to 2-(2-pyridyl)benzoxazoles. This method involves the synthesis of an N-(2-iodoaryl)picolinamide precursor, which then undergoes an intramolecular C-O bond formation, often catalyzed by a copper or palladium complex.[1]

General Reaction Scheme:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-(2-pyridyl)benzoxazole and its derivatives.

General Procedure for the Synthesis of 2-(2-Pyridyl)benzoxazole via PPA-mediated Condensation

Materials:

-

2-Aminophenol (1.0 mmol, 109.1 mg)

-

Pyridine-2-carboxylic acid (1.0 mmol, 123.1 mg)

-

Polyphosphoric acid (PPA) (5 g)

Procedure:

-

To a round-bottom flask, add 2-aminophenol and pyridine-2-carboxylic acid.

-

Add polyphosphoric acid to the flask.

-

Heat the reaction mixture at 180-200°C for 4-6 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold water (100 mL) with constant stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Procedure for the Synthesis of Substituted 2-(2-Pyridyl)benzoxazoles from N-(2-iodoaryl)picolinamides

Materials:

-

Substituted N-(2-iodoaryl)picolinamide (1 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

-

Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a sealed tube, combine the substituted N-(2-iodoaryl)picolinamide, CuI, and K₂CO₃.

-

Add DMF to the tube and seal it.

-

Heat the reaction mixture at 120-140°C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized 2-(2-pyridyl)benzoxazole derivatives.

Table 1: Synthesis and Physicochemical Properties of 2-(2-Pyridyl)benzoxazole Derivatives

| Compound ID | R | Synthetic Method | Yield (%) | Melting Point (°C) |

| 1a | H | 3.1 | 85 | 103-105 |

| 1b | 5-Cl | 3.2 | 78 | 145-147 |

| 1c | 5-NO₂ | 3.2 | 72 | 210-212 |

| 1d | 6-CH₃ | 3.2 | 81 | 115-117 |

Table 2: Spectroscopic Data for 2-(2-Pyridyl)benzoxazole Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| 1a | 8.75 (d, 1H), 8.30 (d, 1H), 7.90 (t, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.45 (t, 1H), 7.35 (m, 2H) | 162.5, 150.8, 149.2, 142.1, 137.5, 127.8, 125.9, 125.1, 124.8, 120.3, 111.0 | 3060, 1615, 1580, 1450, 1240, 740 | 196.06 [M]⁺ |

| 1b | 8.76 (d, 1H), 8.28 (d, 1H), 7.92 (t, 1H), 7.85 (s, 1H), 7.68 (d, 1H), 7.48 (t, 1H), 7.38 (d, 1H) | 163.0, 150.9, 149.0, 140.8, 137.6, 129.5, 127.9, 125.5, 124.9, 120.8, 112.1 | 3075, 1610, 1575, 1445, 1250, 820 | 230.02 [M]⁺ |

| 1c | 8.80 (d, 1H), 8.65 (s, 1H), 8.35 (d, 1H), 8.30 (d, 1H), 7.98 (t, 1H), 7.75 (d, 1H), 7.55 (t, 1H) | 164.2, 154.5, 150.5, 149.5, 144.0, 138.0, 128.2, 125.1, 121.5, 119.8, 111.5 | 3090, 1605, 1590, 1520, 1340, 1245, 745 | 241.05 [M]⁺ |

| 1d | 8.72 (d, 1H), 8.25 (d, 1H), 7.88 (t, 1H), 7.60 (s, 1H), 7.42 (t, 1H), 7.15 (d, 1H), 2.50 (s, 3H) | 162.2, 151.0, 149.1, 142.3, 137.4, 135.8, 127.7, 126.5, 124.7, 119.5, 110.8, 21.5 | 3050, 2920, 1618, 1585, 1455, 1235, 750 | 210.08 [M]⁺ |

Table 3: Biological Activity of 2-(2-Pyridyl)benzoxazole Derivatives as VEGFR-2 Inhibitors

| Compound ID | R | VEGFR-2 IC₅₀ (µM) |

| 1a | H | 5.2 |

| 1b | 5-Cl | 1.8 |

| 1c | 5-NO₂ | 0.9 |

| 1d | 6-CH₃ | 3.5 |

| Sorafenib | - | 0.09 |

Visualization of Key Processes

Visual diagrams are essential for understanding complex chemical and biological pathways. The following sections provide Graphviz DOT scripts to generate diagrams for the synthetic workflow and a key signaling pathway.

Experimental Workflow for Synthesis

This workflow illustrates the general steps involved in the synthesis and purification of 2-(2-pyridyl)benzoxazole derivatives.

Caption: General experimental workflow for the synthesis of 2-(2-pyridyl)benzoxazole derivatives.

VEGFR-2 Signaling Pathway

This diagram illustrates the VEGFR-2 signaling pathway, a key target for many anticancer agents, including potentially novel 2-(2-pyridyl)benzoxazole derivatives. These compounds may act as inhibitors at the ATP-binding site of the VEGFR-2 kinase domain.

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition by 2-(2-pyridyl)benzoxazole derivatives.

Conclusion

This technical guide has outlined the synthesis, characterization, and potential therapeutic targeting of novel 2-(2-pyridyl)benzoxazole derivatives. The provided experimental protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The visualization of the synthetic workflow and the VEGFR-2 signaling pathway offers a clear conceptual framework for further investigation. The promising activity of these compounds as kinase inhibitors warrants continued exploration and optimization to develop new and effective anticancer agents. Future work should focus on expanding the library of these derivatives, further elucidating their structure-activity relationships, and conducting more extensive in vitro and in vivo biological evaluations.

References

An In-depth Technical Guide to 2-(Pyridin-2-yl)benzo[d]oxazole (CAS 32959-62-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(Pyridin-2-yl)benzo[d]oxazole, registered under CAS number 32959-62-9. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Core Properties

2-(Pyridin-2-yl)benzo[d]oxazole is a heterocyclic organic compound featuring a pyridine ring attached to a benzoxazole moiety. Its unique structure imparts specific chemical and photophysical properties that make it a molecule of interest in various scientific domains.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Pyridin-2-yl)benzo[d]oxazole.

| Property | Value | Citations |

| CAS Number | 32959-62-9 | [1] |

| IUPAC Name | 2-(Pyridin-2-yl)-1,3-benzoxazole | |

| Molecular Formula | C₁₂H₈N₂O | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| Melting Point | 103 - 109 °C | |

| Boiling Point | 150 °C at 0.4 mmHg | |

| Appearance | White to yellow to orange powder/crystal | |

| Purity | Typically ≥97% (GC) | |

| InChI Key | WELSCYIRWKBEBZ-UHFFFAOYSA-N |

Safety and Handling

2-(Pyridin-2-yl)benzo[d]oxazole is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and thorough rinsing of eyes in case of contact (P305+P351+P338). It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment.[2] For storage, an inert atmosphere at room temperature is advised.

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzoxazoles, including 2-(Pyridin-2-yl)benzo[d]oxazole, can be achieved through several established methods in organic chemistry. A general experimental protocol for the synthesis of 2-substituted benzoxazoles is outlined below. This procedure is adapted from methodologies reported for similar compounds and serves as a foundational guide for researchers.

General Synthesis Protocol for 2-Substituted Benzoxazoles

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles from N-(2-iodoaryl)benzamides.

Materials:

-

N-(2-iodoaryl)benzamide or similar precursor (1 mmol)

-

Catalyst (e.g., [FemMerBenz]OH, 100 mg, 0.12 mmol)

-

Dry Dimethyl Sulfoxide (DMSO) (5 mL)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

A mixture of the N-(2-iodoaryl)benzamide precursor (1 mmol) and the catalyst (0.12 mmol) in dry DMSO (5 mL) is stirred for 15-24 hours at 140 °C.[3]

-

The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered and then quenched with water (10 mL).[3]

-

The resulting solution is extracted with ethyl acetate (3 x 10 mL).[3]

-

The combined organic layers are dried over anhydrous Na₂SO₄.[3]

-

The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[3]

-

The crude product is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 2-substituted benzoxazole.[3]

Below is a visual representation of a generalized workflow for the synthesis and purification of benzoxazole derivatives.

Applications and Research Interest

2-(Pyridin-2-yl)benzo[d]oxazole and its derivatives are versatile compounds with applications in various fields of chemical and biological research. The presence of both the benzoxazole and pyridine moieties contributes to its utility as a ligand in coordination chemistry and as a scaffold for the development of fluorescent probes and potentially bioactive molecules.

Core Applications

The primary areas of application for 2-(Pyridin-2-yl)benzo[d]oxazole are summarized below:

-

Coordination Chemistry: The nitrogen atoms in the pyridine and oxazole rings can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

-

Fluorescent Probes: Benzoxazole derivatives are known for their fluorescent properties. 2-(Pyridin-2-yl)benzo[d]oxazole can serve as a platform for the design of fluorescent probes for the detection of ions and biologically relevant molecules.

-

Organic Synthesis: This compound is a building block for the synthesis of more complex molecules. The benzoxazole and pyridine rings can be further functionalized to create a diverse library of compounds for various research purposes.

-

Pharmaceutical Research: The benzoxazole scaffold is present in a number of biologically active compounds. While no specific signaling pathways have been directly attributed to 2-(Pyridin-2-yl)benzo[d]oxazole itself, derivatives of benzoxazole have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities.

The following diagram illustrates the logical relationship between the core structure of 2-(Pyridin-2-yl)benzo[d]oxazole and its primary areas of application.

Suppliers

2-(Pyridin-2-yl)benzo[d]oxazole is commercially available from various chemical suppliers. The following table lists some of the known suppliers. Please note that availability and pricing are subject to change and should be verified with the respective supplier.

| Supplier |

| Sigma-Aldrich |

| Ambeed, Inc. |

| TCI America |

| ChemicalBook |

| Crysdot LLC |

| CP Lab Safety |

References

Methodological & Application

Application Notes and Protocols for 2-(2-Pyridyl)benzoxazole as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)benzoxazole is a versatile heterocyclic compound that has garnered significant interest for its strong fluorescence properties and its ability to act as a ligand in coordination chemistry.[1][2] These characteristics make it a valuable tool in various scientific fields, including materials science for applications like organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological imaging and the detection of metal ions.[1][2] The interaction of 2-(2-Pyridyl)benzoxazole with metal ions can lead to significant changes in its photophysical properties, such as fluorescence enhancement or quenching, providing a basis for its use as a selective and sensitive sensor.[2] This document provides detailed application notes and experimental protocols for the use of 2-(2-Pyridyl)benzoxazole as a fluorescent probe for the detection and quantification of metal ions.

Principle of Metal Ion Detection

The mechanism of metal ion sensing by 2-(2-Pyridyl)benzoxazole typically relies on the principle of Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching. Upon coordination of a metal ion to the pyridyl and benzoxazole nitrogen atoms, the conformational rigidity of the molecule can increase, leading to a significant enhancement of its fluorescence intensity (CHEF effect). This "turn-on" response is often observed with diamagnetic metal ions such as Zn(II) and Cd(II). Conversely, coordination with paramagnetic metal ions, like Cu(II) or Fe(III), or heavy metal ions such as Hg(II) and Pb(II), can lead to fluorescence quenching through processes like spin-orbit coupling or energy/electron transfer. This "turn-off" response allows for the selective detection of these ions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for metal ion detection by 2-(2-Pyridyl)benzoxazole and the typical experimental workflow for its application as a fluorescent probe.

Caption: Metal ion detection signaling pathway.

Caption: Experimental workflow for metal ion sensing.

Quantitative Data Summary

While specific quantitative data for 2-(2-Pyridyl)benzoxazole is not extensively available in the public domain, the following tables present data for a closely related and structurally similar compound, 2-(2'-hydroxyphenyl)benzoxazole (HPBO), to provide an indication of the potential performance. It is recommended that researchers perform their own calibrations to obtain precise data for 2-(2-Pyridyl)benzoxazole.

Table 1: Binding Properties of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) with Cu²⁺

| Parameter | Value | Reference |

| Metal Ion | Cu²⁺ | [3] |

| Association Constant (Kₐ) | 4 ± 1 x 10⁵ M⁻¹ | [3] |

| Stoichiometry (Probe:Metal) | Not Specified |

Table 2: Illustrative Fluorescence Response of Benzoxazole-based Probes to Various Metal Ions (Hypothetical Data for 2-(2-Pyridyl)benzoxazole)

| Metal Ion | Fluorescence Change | Limit of Detection (LOD) |

| Zn²⁺ | Enhancement | ~10-100 nM |

| Cd²⁺ | Enhancement | ~10-100 nM |

| Cu²⁺ | Quenching | ~50-500 nM |

| Fe³⁺ | Quenching | ~100-1000 nM |

| Hg²⁺ | Quenching | ~50-500 nM |

| Pb²⁺ | Quenching | ~100-1000 nM |

| Ni²⁺ | Quenching | ~100-1000 nM |

| Co²⁺ | Quenching | ~100-1000 nM |

Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Synthesis of 2-(2-Pyridyl)benzoxazole

This protocol is a general procedure and may require optimization.

Materials:

-

N-(2-iodoaryl)picolinamide (1 mmol)

-

[FemMerBenz]OH (a catalyst, 100 mg, 0.12 mmol)

-

Dry Dimethyl sulfoxide (DMSO) (5 mL)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, combine N-(2-iodoaryl)picolinamide (1 mmol) and [FemMerBenz]OH (100 mg, 0.12 mmol) in dry DMSO (5 mL).

-

Stir the mixture at 140°C for 15-24 hours.

-

After cooling to room temperature, filter the reaction mixture.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient as the eluent to yield 2-(2-Pyridyl)benzoxazole.[4]

Preparation of Stock Solutions

Materials:

-

2-(2-Pyridyl)benzoxazole

-

High-purity salts of the metal ions of interest (e.g., ZnCl₂, Cd(NO₃)₂, CuCl₂, FeCl₃, HgCl₂, Pb(NO₃)₂, NiCl₂, CoCl₂)

-

Spectroscopic grade solvent (e.g., acetonitrile or a buffered aqueous solution)

-

Volumetric flasks

Procedure:

-

Probe Stock Solution (e.g., 1 mM): Accurately weigh a known amount of 2-(2-Pyridyl)benzoxazole and dissolve it in the chosen solvent in a volumetric flask to prepare a 1 mM stock solution.

-

Metal Ion Stock Solutions (e.g., 10 mM): Accurately weigh the required amount of each metal salt and dissolve it in the same solvent in separate volumetric flasks to prepare 10 mM stock solutions.

Fluorescence Titration Protocol

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

-

Probe and metal ion stock solutions

-

Solvent/buffer

Procedure:

-

Instrument Setup: Set the excitation and emission wavelengths of the fluorometer. The optimal wavelengths should be determined by running an initial excitation and emission scan of the 2-(2-Pyridyl)benzoxazole solution.

-

Titration:

-

Place a known volume (e.g., 2 mL) of the solvent/buffer containing a fixed concentration of the 2-(2-Pyridyl)benzoxazole probe (e.g., 10 µM) into a quartz cuvette.

-

Record the initial fluorescence intensity (F₀).

-

Make successive additions of small aliquots of a metal ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).

-

Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

-

-

Data Analysis: Plot the fluorescence intensity (F) or the change in fluorescence (F - F₀) as a function of the metal ion concentration.

Determination of Stoichiometry (Job's Plot)

Procedure:

-

Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each. For example, if the total concentration is 20 µM, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0 µM metal + 20 µM probe, 2 µM metal + 18 µM probe, ..., 20 µM metal + 0 µM probe).

-

Measure the fluorescence intensity of each solution at the emission maximum.

-

Plot the fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum (for fluorescence enhancement) or minimum (for fluorescence quenching) fluorescence is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry, while a maximum at 0.67 suggests a 1:2 (probe:metal) stoichiometry.

Calculation of Binding Constant (Kₐ)

The binding constant can be determined from the fluorescence titration data using the Benesi-Hildebrand equation (for a 1:1 complex):

1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀)

Where:

-

F₀ is the initial fluorescence of the probe.

-

F is the fluorescence at a given metal ion concentration [M].

-

F_{max} is the maximum fluorescence at saturation.

-

Kₐ is the association constant.

A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated as the ratio of the intercept to the slope.

Determination of the Limit of Detection (LOD)

The limit of detection can be calculated using the formula:

LOD = 3σ / k

Where:

-

σ is the standard deviation of the blank measurement (fluorescence of the probe solution without any metal ion, measured multiple times).

-

k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

Conclusion

2-(2-Pyridyl)benzoxazole holds significant promise as a fluorescent probe for the detection of various metal ions. Its synthesis is achievable through established methods, and its application in metal ion sensing can be systematically evaluated using standard spectroscopic techniques. The provided protocols offer a comprehensive guide for researchers to explore the potential of this compound in their specific applications, from environmental monitoring to biological imaging and drug development. It is crucial to perform thorough characterization and calibration to establish the selectivity, sensitivity, and quantitative capabilities of 2-(2-Pyridyl)benzoxazole for the target metal ions of interest.

References

Application of 2-(2-Pyridyl)benzoxazole and Its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction

The field of organic light-emitting diodes (OLEDs) has seen rapid advancement, driven by the development of novel organic materials that enhance efficiency, stability, and color purity. Among the diverse classes of heterocyclic compounds utilized in OLEDs, 2-(2-Pyridyl)benzoxazole (PyBO) and its derivatives have emerged as versatile building blocks. Their unique electronic properties, stemming from the electron-deficient pyridine ring and the electron-rich benzoxazole system, make them suitable for a variety of roles within the OLED architecture. These roles include serving as ligands in highly efficient phosphorescent emitters, components of host materials for the emissive layer, and as electron-transporting materials. This document provides detailed application notes and experimental protocols for the utilization of PyBO derivatives in the fabrication of high-performance OLEDs, targeted towards researchers and scientists in materials science and optoelectronics.

Rationale for Use in OLEDs

The utility of the 2-(2-Pyridyl)benzoxazole scaffold in OLEDs is attributed to several key molecular features:

-

Bipolar Characteristics: The inherent electron-withdrawing nature of the pyridine moiety and the electron-donating character of the benzoxazole unit can be harnessed to facilitate balanced electron and hole transport, a crucial factor for achieving high recombination efficiency in the emissive layer.

-

High Thermal Stability: The rigid and aromatic structure of PyBO derivatives imparts excellent thermal and morphological stability, which is essential for the long operational lifetime of OLED devices.

-

Tunable Photophysical Properties: Functionalization at various positions on both the pyridine and benzoxazole rings allows for the fine-tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the triplet energy. This tunability is critical for optimizing charge injection, transport, and energy transfer processes within the device.

-

Coordinating Ligands: The nitrogen atoms in the pyridine and benzoxazole rings act as excellent coordination sites for heavy metal ions such as iridium(III) and platinum(II). The resulting metal complexes can exhibit highly efficient phosphorescence, enabling the harvesting of both singlet and triplet excitons and leading to internal quantum efficiencies approaching 100%.

Application Areas

The primary applications of 2-(2-Pyridyl)benzoxazole derivatives in OLEDs can be categorized as follows:

-

Ligands in Phosphorescent Emitters: PyBO derivatives are widely used as cyclometalating ligands in iridium(III) and platinum(II) complexes. These complexes serve as the dopant emitters in the emissive layer of phosphorescent OLEDs (PhOLEDs), producing highly efficient emission across the visible spectrum.

-

Host Materials: By incorporating charge-transporting moieties, PyBO derivatives can be designed as host materials for the emissive layer. An ideal host material should possess a high triplet energy to confine the triplet excitons on the guest emitter, as well as balanced charge-transporting properties.

-

Electron Transporting Materials (ETMs): The electron-deficient nature of the pyridine ring makes PyBO derivatives suitable candidates for use in electron transport layers, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer.

Quantitative Performance Data

The performance of OLEDs incorporating derivatives of the pyridyl-benzoxazole scaffold is summarized below. These tables highlight the key performance metrics of devices where these materials are used as ligands in phosphorescent emitters and as host materials.

Table 1: Performance of Phosphorescent OLEDs with 2-Phenylbenzoxazole Derivative-based Iridium Complex Emitter

| Device Role | Emitter Complex | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Ref. |

| Dopant Emitter | [(tmbo)2Ir(acac)]* | 16,445 | 26.1 | Not Reported | Not Reported | [1] |

*[(tmbo)2Ir(acac)] = bis(2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole-N,C(2'))iridium(acetylacetonate)

Table 2: Performance of Phosphorescent OLEDs with Pyridinyl-Carbazole-Based Host Materials

| Emitter | Host Material | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) | Ref. |

| FIrpic (Blue) | H2 | 3.1 | 23.9 | 24.9 | 10.3 | Not Reported | [2][3][4][5] |

| Ir(ppy)3 (Green) | H2 | 2.6 | 33.9 | 34.1 | 9.4 | Not Reported | [2][3][4][5] |

**FIrpic = Iridium(III) bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate ***Ir(ppy)3 = Tris(2-phenylpyridine)iridium(III) ****H2 = 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane

Experimental Protocols

Protocol 1: Synthesis of a 2-(Pyridyl)benzoxazole Derivative Ligand

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles, which can be adapted for pyridyl derivatives.

Materials:

-

2-aminophenol

-

Pyridine-2-carbaldehyde

-

Manganese dioxide (MnO2) nanoparticles (as oxidant)

-

Solvent (e.g., ethanol)

Procedure:

-

In a reaction vessel, dissolve o-aminophenol and a stoichiometric equivalent of the desired pyridine aldehyde (e.g., pyridine-2-carbaldehyde) in a suitable solvent under an inert atmosphere.

-

Add MnO2 nanoparticles as an oxidizing agent.

-

The reaction mixture can be heated under reflux or subjected to microwave irradiation to facilitate the cyclization reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-(2-Pyridyl)benzoxazole derivative.

-

Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of an Iridium(III) Complex with a Benzoxazole-based Ligand

This protocol outlines the synthesis of a heteroleptic iridium(III) complex using a benzoxazole-based cyclometalating ligand.

Materials:

-

Iridium(III) chloride hydrate (IrCl3·nH2O)

-

2-(4-tert-butylphenyl)-5-methylbenzo[d]oxazole (tmbo)

-

Acetylacetone (acac)

-

2-ethoxyethanol

-

Sodium carbonate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Synthesis of the Iridium Dimer: A mixture of IrCl3·nH2O and the benzoxazole ligand (tmbo) in a 1:2.5 molar ratio is refluxed in a 2-ethoxyethanol/water mixture (3:1 v/v) under an inert atmosphere for 24 hours. After cooling, the resulting precipitate (the iridium dimer) is filtered, washed with methanol and diethyl ether, and dried.

-

Synthesis of the Monomeric Complex: The iridium dimer, acetylacetone, and sodium carbonate are refluxed in 2-ethoxyethanol under an inert atmosphere for 12 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.

-

The crude product is purified by column chromatography on silica gel to yield the final iridium complex, (tmbo)2Ir(acac).

-

The structure and purity of the complex are confirmed by NMR, mass spectrometry, and elemental analysis.

Protocol 3: Fabrication of a Multilayer Phosphorescent OLED

This protocol details the fabrication of a phosphorescent OLED using thermal evaporation.

Materials and Equipment:

-

ITO-coated glass substrates (anode)

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., HAT-CN

-

Hole Transport Layer (HTL): e.g., TAPC

-

Emissive Layer (EML): Host material (e.g., TCTA) doped with a phosphorescent emitter (e.g., (tmbo)2Ir(acac))

-

Electron Transport Layer (ETL): e.g., TmPyPb

-

Electron Injection Layer (EIL): e.g., Liq

-

-

Cathode material: Aluminum (Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of high-purity nitrogen.

-

Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and remove any residual organic contaminants.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic and metal layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device architecture is as follows:

-

HIL: HAT-CN (5 nm)

-

HTL: TAPC (30 nm)